Product packaging for 3-Nitro-7,8-dihydroquinolin-5(6H)-one(Cat. No.:CAS No. 87883-18-9)

3-Nitro-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B14144231
CAS No.: 87883-18-9
M. Wt: 192.17 g/mol
InChI Key: GQZRZLJUYXQTQU-UHFFFAOYSA-N
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Description

Significance of the Dihydroquinoline Framework in Heterocyclic Chemistry

The dihydroquinoline framework is a core structural motif in a vast number of natural products and pharmacologically active substances. researchgate.net As nitrogen-containing heterocyclic compounds, quinoline (B57606) and its partially saturated derivatives like dihydroquinolines are recognized for their broad spectrum of applications in medicinal chemistry and materials science. nih.govnih.gov Many compounds built upon this scaffold exhibit significant biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.gov

The versatility of the dihydroquinoline skeleton allows for functionalization at various positions, enabling the synthesis of diverse molecular architectures with tailored properties. nih.gov For instance, 1,2-dihydroquinoline (B8789712) derivatives are noted for their practical importance and are often synthesized through cyclization reactions such as the Skraup reaction and its variations. nih.gov The development of new synthetic methodologies for dihydroquinolines remains an active area of research, focusing on efficiency, sustainability, and the ability to create novel compounds for various applications, from drug discovery to industrial uses like photosensitizers in solar cells. researchgate.netnih.gov

Contextualization of Nitrated Quinoline Derivatives in Organic Synthesis

Nitrated quinoline derivatives are pivotal intermediates in synthetic organic chemistry, largely due to the versatile reactivity of the nitro group. rjlbpcs.com The introduction of a nitro group onto the quinoline ring system opens up numerous avenues for further chemical transformations. acs.org A primary and highly useful reaction is the reduction of the nitro group to an amine (-NH2), which fundamentally alters the electronic properties and biological activity of the molecule. smolecule.com This transformation provides a key step in the synthesis of many biologically active amino-quinolines.

The position of nitration on the quinoline ring is crucial and can be directed by the reaction conditions and the substituents already present on the ring. youtube.com For example, nitration of quinoline with a nitric acid-sulfuric acid mixture typically yields a mixture of 5-nitro and 8-nitro derivatives. youtube.com The development of methods for selective nitration, including meta-nitration, is a significant challenge and an area of ongoing research, as it allows for the construction of specific isomers required for targeted applications in pharmaceuticals and agrochemicals. acs.org Novel quinoline nitrate (B79036) derivatives have been synthesized and evaluated for potential anticancer activity, highlighting the importance of the nitro-group in designing new therapeutic agents. nih.gov

Research Rationale and Scope for 3-Nitro-7,8-dihydroquinolin-5(6H)-one Studies

The specific structure of this compound provides a strong rationale for its investigation in chemical research. The molecule combines three key features: the biologically relevant dihydroquinoline core, an electron-withdrawing nitro group, and a reactive carbonyl group. This unique combination suggests potential for diverse chemical reactivity and biological applications. smolecule.com

The research scope for this compound is multifaceted:

Synthetic Intermediate: It serves as a building block for creating more complex heterocyclic systems. The carbonyl group can undergo nucleophilic substitution, while the nitro group can be reduced to an amine, providing two distinct points for further molecular elaboration. smolecule.com

Biological Activity Screening: Preliminary research indicates that this compound may possess antimicrobial and anticancer properties. smolecule.com Further studies are warranted to explore and validate these potential therapeutic activities.

Enzyme Inhibition: The compound has been identified as a potential inhibitor of certain enzymes, which is a critical area of investigation in drug design. smolecule.com

The study of 7,8-dihydroquinolin-5(6H)-one derivatives, in general, has been a subject of interest for developing novel synthetic methods and exploring their utility as precursors to various tetrahydroquinolines. rsc.org The presence of the nitro group at the 3-position in this specific compound adds a layer of chemical functionality that expands its potential applications in both synthetic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B14144231 3-Nitro-7,8-dihydroquinolin-5(6H)-one CAS No. 87883-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87883-18-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-nitro-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C9H8N2O3/c12-9-3-1-2-8-7(9)4-6(5-10-8)11(13)14/h4-5H,1-3H2

InChI Key

GQZRZLJUYXQTQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

Synthetic Methodologies for 3 Nitro 7,8 Dihydroquinolin 5 6h One and Its Derivatives

Direct Synthetic Routes to 3-Nitro-7,8-dihydroquinolin-5(6H)-one Analogues

Direct synthetic strategies offer an efficient means to construct the this compound core. These methods often involve multicomponent reactions and one-pot procedures, which are characterized by their high atom economy and operational simplicity.

Multicomponent Cascade Reactions for Dihydroquinolinone Systems

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules from simple starting materials in a single step. These reactions proceed through a cascade of elementary steps, avoiding the need for isolation of intermediates.

Base-promoted cycloaddition reactions provide a versatile route to dihydroquinolinone systems. A notable example involves the reaction of 1,1-enediamines with 1,3-dicarbonyl compounds. In this approach, the base facilitates the formation of a nucleophilic enamine, which then undergoes a Michael addition to an α,β-unsaturated carbonyl compound derived from the 1,3-dicarbonyl species. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydroquinolinone ring. The reaction mechanism is initiated by the base abstracting a proton from the 1,3-dicarbonyl compound, which then attacks the 1,1-enediamine. This is followed by an intramolecular condensation and elimination of an amine to yield the final product.

Reactant 1Reactant 2BaseProductRef.
1,1-Enediamine1,3-Dicarbonyl CompoundAmine BaseDihydroquinolinone

This table is representative of the general reaction scheme.

Various catalytic systems have been developed to promote the synthesis of dihydroquinolinones. Cesium carbonate (Cs₂CO₃) has emerged as an effective and mild base catalyst for these transformations, often in solvents like 1,4-dioxane (B91453). In a typical procedure, a multicomponent reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone), ethyl acetoacetate, and a nitrogen source like ammonium (B1175870) acetate (B1210297) is carried out in the presence of a catalytic amount of Cs₂CO₃. jocpr.com The use of 1,4-dioxane as a solvent is advantageous due to its ability to dissolve a wide range of organic compounds and its suitable boiling point for these reactions. The catalytic cycle likely involves the initial formation of an enamine from the 1,3-dicarbonyl compound and ammonium acetate, followed by a Knoevenagel condensation with the aromatic aldehyde. A subsequent Michael addition of the enamine to the resulting α,β-unsaturated ketone and final cyclization yields the polyhydroquinoline product. jocpr.com

Aldehyde1,3-DicarbonylNitrogen SourceCatalystSolventProductYield (%)Ref.
4-NitrobenzaldehydeDimedoneAmmonium AcetateCs₂CO₃ (10 mol%)MethanolPolyhydroquinoline92 jocpr.com
BenzaldehydeDimedoneAmmonium AcetateCs₂CO₃ (10 mol%)MethanolPolyhydroquinoline85 jocpr.com
4-ChlorobenzaldehydeDimedoneAmmonium AcetateCs₂CO₃ (10 mol%)MethanolPolyhydroquinoline88 jocpr.com

This table is based on a study of Cs₂CO₃ catalyzed synthesis of polyhydroquinolines, a related class of compounds. jocpr.com

One-Pot Condensation Strategies for Dihydroquinolinone Derivatives

One-pot condensation reactions are highly efficient for the synthesis of dihydroquinolinone derivatives, as they combine multiple reaction steps into a single operation without the isolation of intermediates. A patented method describes the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives through a one-pot reaction. google.com This process involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia. google.com For instance, the synthesis of 3-(3-nitrobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one was achieved in a 91% yield. google.com This strategy allows for the introduction of various substituents at the 3-position of the dihydroquinolinone core, depending on the structure of the Baylis-Hillman adduct used.

Baylis-Hillman Adduct1,3-DioneBaseNitrogen SourceProductYield (%)Ref.
Adduct of 3-nitrobenzaldehyde5,5-dimethyl-1,3-cyclohexanedioneTriethylamine (B128534)Ammonium Acetate3-(3-nitrobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one91.0 google.com
Adduct of benzaldehyde5,5-dimethyl-1,3-cyclohexanedioneTriethylamineAmmonium Acetate3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one55.4 google.com

Synthesis of Related Quinolone and Dihydroquinolone Scaffolds as Precursors

The synthesis of quinolone and dihydroquinolone scaffolds through classical methods provides precursors that can be subsequently modified to introduce the desired nitro group at the 3-position.

Classical Quinoline (B57606) Synthesis Protocols (e.g., Skraup Reaction)

The Skraup reaction is a classic and widely used method for the synthesis of quinolines. researchgate.netwikipedia.org In its archetypal form, it involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. researchgate.netwikipedia.org The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of aniline to acrolein, cyclization, and subsequent oxidation to form the quinoline ring. pharmaguideline.comiipseries.org

The mechanism of the Skraup reaction can be summarized as follows:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. pharmaguideline.comiipseries.org

Michael Addition: The aniline derivative undergoes a conjugate addition to acrolein. pharmaguideline.com

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a 1,2-dihydroquinoline (B8789712).

Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the corresponding quinoline derivative. pharmaguideline.com

By using substituted anilines, a variety of substituted quinolines can be prepared. pharmaguideline.com These quinolines can then serve as precursors for the synthesis of this compound through subsequent reduction and nitration steps.

Aniline DerivativeProduct
AnilineQuinoline
p-Toluidine6-Methylquinoline
m-Chloroaniline7-Chloroquinoline

This table provides examples of substituted quinolines that can be synthesized via the Skraup reaction and potentially serve as precursors.

Approaches Utilizing Morita-Baylis-Hillman Adducts for Dihydroquinolinones

The Morita-Baylis-Hillman (MBH) reaction provides a powerful tool for the construction of highly functionalized molecules that can serve as precursors to dihydroquinolinone systems. nih.gov The reaction typically involves the coupling of an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine, to form a densely functionalized allylic alcohol. nih.gov These MBH adducts can then undergo a variety of transformations to yield the desired heterocyclic scaffolds.

An efficient synthetic route to highly substituted dihydroquinolines has been developed using a domino reaction of Morita-Baylis-Hillman (MBH) acetates with primary aliphatic and aromatic amines. mdpi.com This process involves an SN2′ displacement of the acetate group by the amine, followed by an SNAr cyclization. mdpi.com For instance, the reaction of an appropriate MBH acetate with methylamine (B109427) can yield Ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate. mdpi.com

A patented method describes the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives from Baylis-Hillman adducts. google.com This process involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia. google.com This one-pot method is advantageous due to its mild reaction conditions, high chemical selectivity, and good yields. google.com For example, the reaction of a Baylis-Hillman adduct with 5,5-dimethyl-1,3-cyclohexanedione can produce 3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. google.com

Table 1: Examples of Dihydroquinolinone Synthesis from Morita-Baylis-Hillman Adducts

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Morita-Baylis-Hillman acetate, MethylamineDMF, 50-90 °CEthyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate93 mdpi.com
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedioneTriethylamine, Ammonium acetate, 90°C3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one37.8 google.com
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedioneDBU, Ammonium acetate, 90°C3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one55.4 google.com
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedioneTriethylamine, Ammonium acetate, 90°C3-(3-nitrobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one91.0 google.com

Nitration Reactions in Quinoline and Dihydroquinoline Systems

The introduction of a nitro group onto the quinoline or dihydroquinoline scaffold is a key step in the synthesis of this compound. Nitration of aromatic systems is a classic electrophilic aromatic substitution reaction. The position of nitration on the quinoline ring is highly dependent on the reaction conditions and the substituents already present on the ring.

Under acidic conditions (e.g., HNO₃ and H₂SO₄), the nitration of quinoline typically occurs on the benzene (B151609) ring, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. acs.org This is because the pyridine (B92270) ring is deactivated towards electrophilic attack due to the protonation of the nitrogen atom in the acidic medium. acs.org

The nitration of partially saturated quinoline derivatives, such as 1,2,3,4-tetrahydroquinoline, has also been investigated. The nitration of N-acetyl-1,2,3,4-tetrahydroquinoline, for example, can be achieved to introduce a nitro group onto the aromatic ring.

For the synthesis of this compound, the nitro group is at the 3-position of the quinoline ring system. This substitution pattern is not typically achieved by direct nitration of a pre-formed dihydroquinolinone. Instead, the nitro group is often introduced at an earlier stage of the synthesis, for example, by using a nitro-substituted starting material in a cyclization reaction.

Ring Opening and Recyclization Reactions leading to Dihydroquinoline-Fused Heterocycles

Ring opening and recyclization reactions represent a versatile strategy for the synthesis of complex heterocyclic systems, including dihydroquinoline-fused heterocycles. These reactions often proceed through intermediates that can undergo intramolecular cyclization to form new ring systems.

One approach to the synthesis of 1,2-dihydroquinolines involves a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govnih.gov This reaction proceeds through a cycloaddition intermediate which then undergoes cycloreversion to furnish the dihydroquinoline product. nih.gov While this example leads to a 1,2-dihydroquinoline, similar strategies could potentially be adapted for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives.

The synthesis of fused tetracyclic systems containing a quinoline nucleus has also been explored. wikipedia.org For instance, the reaction of indole-3-carbaldehyde with various aryl amines can lead to the formation of 6H-indolo[2,3-b]quinolines. wikipedia.org While not a direct synthesis of the target compound, these methods highlight the potential of building complex fused systems based on the quinoline core.

Sequential Reduction and Functionalization Strategies (e.g., Nitro Group Reduction)

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other substituents, allowing for the synthesis of a diverse range of derivatives. The reduction of the nitro group to an amino group is a particularly important transformation, as the resulting amine can be further functionalized.

The reduction of nitroarenes to anilines is a well-established reaction in organic chemistry and can be achieved using various reagents. cam.ac.uk Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron, tin, or zinc in acidic media. cam.ac.uknih.gov The choice of reducing agent can be crucial for achieving chemoselectivity in the presence of other reducible functional groups. researchgate.net

Once the nitro group is reduced to an amino group, the resulting 3-amino-7,8-dihydroquinolin-5(6H)-one can be used as a key intermediate for further derivatization. For example, the amino group can undergo acylation, alkylation, or be used as a handle for the construction of new heterocyclic rings fused to the quinoline core. This strategy allows for the generation of a library of compounds with diverse structures and potential biological activities. The introduction of a nitro group can also facilitate direct functionalization of the quinolone framework through cine-substitution reactions. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsCommentsReference
H₂, Pd/CCatalyticHighly efficient, but may also reduce other functional groups. cam.ac.uk
Fe, HClAcidicA classic and cost-effective method. nih.gov
SnCl₂, HClAcidicAnother common method for nitro group reduction. cam.ac.uk
Zn, Acetic AcidAcidicA mild method for reducing nitro groups. cam.ac.uk
NaBH₄, OrganocatalystTransition metal-freeOffers chemoselectivity for nitro group reduction. rsc.org

Solvent-Controlled and Green Chemistry Approaches (e.g., Deep Eutectic Solvents)

In recent years, there has been a growing interest in the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic and recyclable solvents, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. nih.govencyclopedia.pub DESs are mixtures of two or more components that have a lower melting point than the individual components. They are often biodegradable, non-toxic, and have low vapor pressure. mdpi.comresearchgate.net

The use of DESs as both the solvent and catalyst has been successfully demonstrated in the synthesis of quinazolinones and dihydroquinazolinones, which are structurally related to dihydroquinolinones. nih.govencyclopedia.pub For example, a mild and greener protocol for the synthesis of substituted dihydroquinazolinones involves a DES-mediated cyclization of anthranilamides with aldehydes. encyclopedia.pub The use of a choline (B1196258) chloride:urea based DES has been shown to be effective in this type of reaction. These findings suggest that DESs could be a viable and sustainable alternative to traditional organic solvents for the synthesis of this compound and its derivatives.

Table 3: Examples of Deep Eutectic Solvents Used in Heterocycle Synthesis

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioApplicationReference
Choline chlorideUrea1:2Synthesis of 2,3-dihydroquinazolin-4(1H)-ones mdpi.com
Choline chlorideMalonic acid1:1Synthesis of 2,3-dihydroquinazolin-4(1H)-ones mdpi.com
L-(+)-Tartaric acidN,N'-dimethylurea3:7Synthesis of spirodihydroquinazolines encyclopedia.pub
Choline chlorideGlycerol1:2Synthesis of various heterocyclic compounds

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 7,8 Dihydroquinolin 5 6h One and Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroquinolinone Core

The electronic nature of the 3-Nitro-7,8-dihydroquinolin-5(6H)-one core is heavily influenced by the presence of the strongly electron-withdrawing nitro group. This group significantly reduces the electron density of the aromatic scaffold through both inductive and resonance effects, which in turn governs its susceptibility to substitution reactions. nih.gov

Electrophilic Substitution: The deactivating effect of the nitro group makes the pyridine (B92270) ring highly electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. These reactions typically require forcing conditions and often result in low yields.

Nucleophilic Substitution: Conversely, the electron-poor nature of the ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com The nitro group activates the scaffold for nucleophilic attack, particularly at positions ortho and para to it. researchgate.net In the case of nitroquinolines, this activation facilitates reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks a hydrogen-bearing carbon atom. nih.gov For instance, the amination of nitroquinolines has been achieved using this method. nih.gov

Another important reaction is cine-substitution, where a nucleophile attacks the position adjacent to one bearing a substituent, leading to the substitution of a hydrogen atom and formal migration of the substituent. In analogous nitroquinolone systems, treatment with carbon nucleophiles like 1,3-dicarbonyl compounds can lead to regioselective functionalization at the 4-position via a cine-substitution mechanism. nih.gov This process is initiated by nucleophilic attack at the 4-position, followed by proton transfer and elimination of nitrous acid to yield the substituted product. nih.gov

The carbonyl group at the C-5 position also serves as a site for nucleophilic attack, allowing for the formation of various derivatives through reactions with appropriate nucleophiles. smolecule.com

Table 1: Nucleophilic Substitution Reactions on Nitro-activated Quinolone Systems

Reaction TypeNucleophilePosition of AttackProduct TypeReference
Vicarious Nucleophilic Substitution (VNS)Amines (e.g., 9H-carbazole)C-7 (on 8-nitroquinoline)7-amino substituted quinoline (B57606) nih.gov
Cine-Substitution1,3-Dicarbonyl compounds, enamines, cyanidesC-4 (on trinitroquinolone)4-functionalized quinolone nih.gov
Nucleophilic AttackGeneral NucleophilesC-5 (carbonyl carbon)Carbonyl addition/substitution products smolecule.com

Reductive Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, largely due to its ability to be reduced to various other nitrogen-containing functionalities. The reduction of the nitro group in this compound to a primary amine is a key transformation, yielding 3-Amino-7,8-dihydroquinolin-5(6H)-one, a valuable building block for more complex molecules. A wide array of reagents and conditions can be employed for this conversion. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals in acidic media. A prominent example is the reduction of a similar 3-nitrodihydroquinolin-4(1H)-one using iron powder in acetic acid and water at room temperature. researchgate.net Other common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.orgnih.gov

Transfer Hydrogenation: This method avoids the need for gaseous hydrogen. Nickel-catalyzed hydrosilylative reduction, for example using Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS), provides a chemoselective system for reducing nitro compounds to primary amines under mild conditions, tolerating other sensitive functional groups. rsc.org

Other Reagents: Reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be effective for this transformation. wikipedia.org

Under controlled conditions, the nitro group can be partially reduced to afford hydroxylamines, using reagents like zinc dust in aqueous ammonium (B1175870) chloride, or to oximes, using metal salts such as tin(II) chloride. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemProductTypical ConditionsReference
H₂, Pd/C or Raney NiAmineHydrogen atmosphere, solvent (e.g., EtOH, EtOAc) wikipedia.org
Fe, Acetic AcidAmineRoom temperature researchgate.net
SnCl₂·2H₂O, HClAmineAcidic aqueous solution wikipedia.orgnih.gov
Ni(acac)₂, PMHSAmineMild conditions, suitable for sensitive substrates rsc.org
Zn, NH₄ClHydroxylamineAqueous solution wikipedia.org

Intramolecular Cyclization and Cascade Reaction Mechanisms

The strategic placement of the nitro, ketone, and secondary amine functionalities within the this compound structure makes it a prime candidate for intramolecular cyclization and cascade reactions to build more complex heterocyclic systems. smolecule.com

A common strategy involves the initial transformation of one functional group to trigger a subsequent intramolecular reaction. For example, the reduction of the nitro group to an amine furnishes a primary amino group at the 3-position. This newly formed nucleophilic amine can then react intramolecularly with the electrophilic carbonyl group at the 5-position. Depending on the reaction conditions, this could lead to the formation of a cyclic imine or enamine, followed by further transformations to yield novel polycyclic structures.

The nitro group itself can participate directly in cyclization reactions. The strong electron-withdrawing nature of the nitro group can activate adjacent positions for nucleophilic attack, which can be the starting point for a cyclization cascade. nih.gov In related nitro-substituted systems, cascade reactions involving ring-opening of a strained ring followed by cyclization have been reported. nih.govresearchgate.netrsc.org For instance, nitrocyclopropanes can undergo intramolecular rearrangement to form cyclic nitronates, which then participate in cycloaddition reactions. rsc.org While the dihydroquinolinone core lacks a strained ring, the principle of a sequential, multi-step reaction in a single pot is applicable, potentially triggered by the reaction of an external reagent with one of the functional groups.

Rearrangement Reactions and Tautomerism Studies

Tautomerism is a key consideration for the this compound structure. The most probable tautomeric equilibrium is the keto-enol tautomerism involving the C-5 ketone and the adjacent methylene (B1212753) group at C-6.

Keto-enol Tautomerism: The compound can exist in equilibrium between the ketone form (this compound) and its enol tautomer (3-Nitro-6,7-dihydroquinolin-5-ol). The position of this equilibrium is influenced by factors such as solvent polarity and temperature. The stability of the enol form would be enhanced by the formation of a conjugated system extending through the dihydropyridine (B1217469) ring.

Nitro-aci Tautomerism: Another potential, though generally less favorable, tautomerism is the nitro-aci tautomerism. This would involve the transfer of the proton from the C-4 position to one of the oxygen atoms of the nitro group to form a nitronic acid (aci-nitro) tautomer. This is more common in aliphatic nitro compounds where the α-proton is significantly acidic.

Studies on analogous quinoline systems, such as 7-hydroxy-8-(azophenyl)quinoline, have shown the existence of complex tautomeric equilibria involving azo and hydrazone forms. beilstein-journals.orgbeilstein-journals.org While the specific functionalities differ, these studies highlight the potential for multiple tautomeric forms to coexist in quinoline derivatives, a phenomenon that could be relevant to the dihydroquinolinone core, especially upon further functionalization.

Functionalization Reactions of the Dihydroquinoline Ring System

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The reactivity of the nitro group and the ketone are central to these functionalization strategies.

Functionalization via the Nitro Group: As discussed, the nitro group activates the ring for nucleophilic substitution, enabling the introduction of various substituents, particularly at the 4-position through cine-substitution. nih.gov Furthermore, its reduction to an amino group provides a versatile handle for a wide range of subsequent reactions, including acylation, alkylation, sulfonylation, and diazotization, leading to amides, amines, sulfonamides, and other derivatives, respectively.

Functionalization at the Carbonyl Group: The ketone at C-5 can undergo standard carbonyl chemistry. This includes reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, reduction to a secondary alcohol, and reductive amination to introduce an amino group at the 5-position.

Functionalization α to the Carbonyl: The methylene group at C-6 is activated by the adjacent carbonyl group. It can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol (B89426) reaction), allowing for the introduction of substituents at the C-6 position.

Functionalization of the NH Group: The secondary amine at the 1-position can be N-alkylated or N-acylated under appropriate conditions to introduce substituents on the nitrogen atom.

Table 3: Summary of Functionalization Strategies for the Dihydroquinoline Ring System

PositionReaction TypeReagentsResulting Functional GroupReference
C-3 (via NO₂)ReductionH₂/Pd-C, Fe/AcOH, SnCl₂Amino (-NH₂) wikipedia.orgresearchgate.net
C-4Cine-SubstitutionCarbon nucleophiles (e.g., malonates)C-C bond formation nih.gov
C-5 (Carbonyl)ReductionNaBH₄, LiAlH₄Hydroxyl (-OH)-
C-5 (Carbonyl)Grignard ReactionRMgXTertiary Alcohol-
C-6 (α-Methylene)Alkylation (via enolate)Base (e.g., LDA), RXAlkyl substituent-
N-1 (Amine)N-Alkylation / N-AcylationRX / Acyl Chloride, BaseSubstituted Amine / Amide-

Advanced Spectroscopic and Diffraction Methods for 3 Nitro 7,8 Dihydroquinolin 5 6h One Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Nitro-7,8-dihydroquinolin-5(6H)-one, ¹H and ¹³C NMR would provide definitive confirmation of its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

In a ¹H NMR spectrum, the protons on the aromatic part of the quinoline (B57606) ring would appear at the most downfield positions due to deshielding effects. Specifically, the protons at positions 2 and 4 would be expected to be singlets (or narrow doublets depending on long-range coupling) in the δ 8.0-9.5 ppm range. The presence of the electron-withdrawing nitro group at position 3 would significantly shift these signals downfield. The aliphatic protons at positions 6, 7, and 8 would appear further upfield. The protons at C6 and C8, being adjacent to carbonyl and nitrogen/aromatic ring respectively, would likely resonate around δ 2.5-3.5 ppm, while the C7 protons would be the most shielded, appearing around δ 2.0-2.5 ppm. These would likely appear as overlapping multiplets, specifically as triplets or quintets depending on the coupling patterns.

The ¹³C NMR spectrum would show nine distinct carbon signals. The carbonyl carbon (C5) would be the most downfield signal, typically in the δ 190-200 ppm range. The aromatic carbons would appear between δ 120-160 ppm. The carbon bearing the nitro group (C3) would be significantly influenced. The aliphatic carbons (C6, C7, C8) would be found in the upfield region of the spectrum, generally between δ 20-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~9.0-9.2 (s)~150-155
3-~145-150
4~8.5-8.7 (s)~125-130
4a-~120-125
5-~195-200 (C=O)
6~2.8-3.0 (t)~35-40
7~2.2-2.4 (quint)~20-25
8~3.1-3.3 (t)~25-30
8a-~155-160

Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would clearly establish the connectivity of the aliphatic chain, showing correlations between the protons at C6 and C7, and between C7 and C8.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in piecing the entire structure together. For instance, the proton at C4 would show a correlation to the carbonyl carbon at C5, and the protons at C6 would also show a correlation to C5, confirming the placement of the ketone. Likewise, protons at C2 and C4 would show correlations to C3, confirming the position of the nitro group.

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most prominent peaks would be from the carbonyl group (C=O) of the ketone and the nitro group (NO₂).

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-3000Stretching
Ketone C=O1680-1700Strong, sharp stretching
Nitro NO₂1500-1550 and 1340-1380Strong asymmetric and symmetric stretching
Aromatic C=C/C=N1450-1600Multiple stretching bands

The strong absorption band for the conjugated ketone would likely appear around 1685 cm⁻¹. The nitro group would give rise to two strong characteristic bands: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ would also be evident.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₉H₈N₂O₃), the molecular weight is 192.17 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 192. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would likely involve:

Loss of the nitro group (NO₂˙, 46 Da) to give a fragment at m/z = 146.

Loss of nitric oxide (NO˙, 30 Da) to give a fragment at m/z = 162.

Loss of carbon monoxide (CO, 28 Da) from the ketone, leading to a fragment at m/z = 164.

Cleavage of the dihydro-ring via retro-Diels-Alder or other pathways.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. It would also reveal details about the planarity of the aromatic ring and the conformation of the partially saturated ring, which typically adopts a conformation like a half-chair or sofa to minimize steric strain. Furthermore, the analysis would describe the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The results are then compared to the theoretical values calculated from the molecular formula. For this compound (C₉H₈N₂O₃), the theoretical elemental composition would be:

Carbon (C): 56.25%

Hydrogen (H): 4.20%

Nitrogen (N): 14.58%

Oxygen (O): 24.98% (often determined by difference)

Experimental results from combustion analysis that fall within a narrow margin (typically ±0.4%) of these theoretical values would provide strong evidence for the assigned molecular formula.

Theoretical and Computational Chemistry of 3 Nitro 7,8 Dihydroquinolin 5 6h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and properties of molecules. nih.gov DFT methods are widely used for geometry optimization, stability analysis, and investigating molecular orbital descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been successfully employed to analyze their structural and electronic characteristics. researchgate.netrsc.org

Illustrative Geometrical Parameters of a Dihydroquinolinone Ring System

Parameter Typical Value
C=O Bond Length ~1.22 Å
C-N Bond Length (aromatic) ~1.37 Å
C-C Bond Length (aromatic) ~1.40 Å
C-C Bond Length (aliphatic) ~1.54 Å
C-N-C Bond Angle ~118°

Conformational analysis would further explore the different spatial arrangements of the atoms, particularly the puckering of the dihydro part of the quinoline ring, to identify the lowest energy conformer.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For 3-Nitro-7,8-dihydroquinolin-5(6H)-one, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these are the most likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring and the aliphatic part would exhibit positive potential. The nitrogen atom of the quinoline ring would also influence the MEP distribution. Such analyses have been performed on various quinoline derivatives to understand their interaction with biological targets. researchgate.netarabjchem.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net The HOMO is likely to be distributed over the aromatic part of the quinoline ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and chemical reactivity. nih.gov

Illustrative FMO Data for a Nitroaromatic Compound

Parameter Energy (eV)
EHOMO -7.2
ELUMO -2.5

This table provides representative values for a generic nitroaromatic compound to illustrate the concept, as specific FMO data for this compound is not available in the provided search results.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). nih.gov

These indices are valuable for comparing the reactivity of different molecules. For this compound, the high electrophilicity index anticipated due to the nitro group would suggest a strong tendency to act as an electrophile in reactions.

Local reactivity indices, such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule, allowing for the prediction of regioselectivity in chemical reactions. arabjchem.org

Computational methods can be used to predict the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes. researchgate.net Similarly, the chemical shifts in NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The comparison between calculated and experimental spectra serves as a powerful tool for structural elucidation and validation of the computational model. nih.gov For various quinoline derivatives, a good correlation between theoretical and experimental spectroscopic data has been reported. mdpi.com

Quantum Chemical Investigation of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. rsc.orgnih.gov For this compound, this could involve studying reactions such as the reduction of the nitro group, nucleophilic addition to the carbonyl group, or electrophilic substitution on the aromatic ring.

By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy of a reaction can be calculated. scm.com This provides crucial information about the reaction kinetics and the feasibility of a particular reaction pathway. For instance, DFT calculations can be employed to compare the energy barriers for different possible mechanisms of a reaction, thereby identifying the most probable pathway. acs.org Such studies have been applied to understand the reactivity of nitro compounds and the synthesis of heterocyclic systems. cardiff.ac.ukorganic-chemistry.org The insights gained from these computational investigations can guide the design of new synthetic routes and the development of novel derivatives of this compound.

Detailed Analysis for this compound Unavailable in Public Scientific Literature

Following a comprehensive search of publicly accessible scientific databases and literature, the specific theoretical and computational chemistry data required to detail the "Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization" and the "Computational Design of Novel Derivatives and Analogues" for the compound This compound could not be located.

The requested article structure necessitates in-depth research findings, including specific data tables on charge delocalization, hybridization, and computational design parameters, which appear to be unpublished or not widely disseminated for this particular molecule.

While general information exists on the synthesis and potential biological activities of the broader 7,8-dihydroquinolin-5(6H)-one family of compounds, detailed computational studies such as NBO analysis on this specific nitro-substituted derivative are not available in the reviewed sources. Similarly, literature detailing the rational, computational design of new derivatives originating from this compound as a lead compound was not found.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, data-dependent outline provided in the user's instructions.

Derivatization Strategies and Synthesis of Novel 3 Nitro 7,8 Dihydroquinolin 5 6h One Analogues

Diversification through Substitutions on the Dihydroquinolinone Ring System

The dihydroquinolinone ring system, activated by the C3-nitro group, is amenable to various substitution reactions, enabling the introduction of a diverse range of functional groups. This functionalization is crucial for modulating the physicochemical properties and biological activities of the resulting analogues.

A prominent strategy for introducing substituents onto the nitro-activated quinolone ring is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the quinolinone core, making it susceptible to attack by nucleophiles. A particularly interesting and useful variant of this reaction is cine-substitution. In this process, a nucleophile attacks the C4 position, which is adjacent to the carbon bearing the nitro group (C3). This is followed by the elimination of the nitro group as nitrous acid, leading to the formation of a 4-substituted quinolinone. rsc.org This regioselective functionalization provides a powerful tool for creating a library of C4-derivatized compounds. rsc.org

A variety of carbon and heteroatom nucleophiles have been successfully employed in the cine-substitution of nitroquinolones. These include 1,3-dicarbonyl compounds, simple ketones, aldehydes, and enamines, which lead to the formation of new carbon-carbon bonds at the C4 position. rsc.org For instance, the reaction of 1-methyl-3,6,8-trinitro-2-quinolone with various ketones and 1,3-dicarbonyl compounds in the presence of a base like triethylamine (B128534) efficiently yields the corresponding 4-acylmethyl or 4-dicarbonylmethyl substituted 6,8-dinitro-1-methyl-2-quinolones. rsc.org

Another powerful method for the functionalization of nitro-activated heterocycles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination of nitroquinolines, where an amino group can be introduced at a position ortho or para to the nitro group by displacing a hydrogen atom. arkat-usa.org For example, the reaction of nitroquinolines with aminating agents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base can lead to the formation of aminonitroquinoline derivatives. rsc.org

The carbonyl group at the C5 position of the 3-nitro-7,8-dihydroquinolin-5(6H)-one scaffold also presents opportunities for derivatization through nucleophilic attack, leading to a variety of substituted analogues. rsc.orgnih.gov

Table 1: Examples of Nucleophiles Used in cine-Substitution of Nitroquinolones Data derived from studies on 1-methyl-3,6,8-trinitro-2-quinolone. rsc.org

Nucleophile CategorySpecific NucleophileResulting C4-Substituent
1,3-Dicarbonyl Compounds Acetylacetone-(CH(COCH₃)₂)
Cyclopentane-1,3-dione-(1,3-dioxocyclopentan-2-yl)
Ethyl acetoacetate-(CH(COCH₃)COOEt)
Ketones Acetone-(CH₂COCH₃)
Cyclohexanone-(2-oxocyclohexyl)
Acetophenone-(CH₂COPh)
Enamines Morpholinoenamine of cyclohexanone-(2-oxocyclohexyl)

Ring Annulation and Heterocycle Fusion with the Dihydroquinolinone Scaffold

Building upon the this compound core by fusing additional heterocyclic rings is a highly effective strategy for generating novel, complex molecular architectures with potentially enhanced biological activities. The inherent reactivity of the dihydroquinolinone scaffold, particularly the activated double bond of the pyridone ring, facilitates various annulation and cycloaddition reactions.

One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgsigmaaldrich.comresearchgate.netresearchgate.net The nitro-substituted pyridone moiety within the dihydroquinolinone structure can act as a dienophile, reacting with conjugated dienes to form fused polycyclic systems. researchgate.net The electron-withdrawing nitro group enhances the dienophilic character of the C3-C4 double bond, facilitating the reaction. sigmaaldrich.com These reactions can lead to the formation of complex bridged or angularly fused ring systems, significantly increasing the structural diversity of the accessible analogues.

[3+2] Annulation reactions are also a valuable tool for constructing five-membered heterocyclic rings fused to the dihydroquinolinone scaffold. chim.itresearchgate.net These reactions typically involve the reaction of the dihydroquinolinone with a 1,3-dipole. For instance, nitroalkenes are known to participate in [3+2] cycloadditions with various 1,3-dipoles such as azomethine ylides, leading to the formation of pyrrolidine (B122466) rings. chim.it By analogy, the nitro-activated double bond in this compound can be expected to react with suitable 1,3-dipoles to generate fused five-membered heterocycles.

Furthermore, the dihydroquinolinone scaffold can serve as a building block for the synthesis of various fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines. purdue.eduresearchgate.netrsc.orgnih.govsemanticscholar.orgresearchgate.net These are often synthesized through multi-step sequences that may involve the initial functionalization of the quinolinone ring, followed by cyclization with appropriate reagents like hydrazine (B178648) to form the fused pyrazole (B372694) ring. researchgate.net Similarly, the synthesis of oxazino-fused quinolinones has been reported, typically involving oxidative rearrangement or cyclization of appropriately substituted quinolinone precursors. arkat-usa.orgresearchgate.netresearchgate.net The strategic incorporation of functional groups on the dihydroquinolinone core can be used to direct these cyclization reactions and achieve the desired fused heterocyclic system.

Design and Synthesis of Chiral Dihydroquinolinone Derivatives

The introduction of chirality into the dihydroquinolinone scaffold is of paramount importance, as the stereochemistry of a molecule often plays a critical role in its biological activity. Several strategies have been developed for the asymmetric synthesis of dihydroquinolinone derivatives, providing access to enantiomerically enriched or pure compounds.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. rsc.org For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds derived from o-anilines, followed by cyclization, can yield chiral 3,4-disubstituted dihydroquinolin-2-ones with high diastereoselectivity and enantioselectivity. rsc.org This approach often utilizes chiral amines or thioureas as catalysts to control the stereochemical outcome of the reaction.

Asymmetric [4+2] cycloaddition reactions provide another elegant route to chiral dihydroquinolinones. researchgate.net The use of chiral catalysts can induce enantioselectivity in the formation of the dihydroquinolinone ring from acyclic precursors. For example, the reaction of vinyl benzoxazinones with various dienophiles in the presence of a chiral catalyst can lead to the formation of optically active dihydroquinolinone derivatives. researchgate.net

Kinetic resolution is a valuable technique for separating a racemic mixture of dihydroquinolinones into its constituent enantiomers. nih.gov This method involves reacting the racemate with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. For example, the kinetic resolution of 1,2-dihydroquinolines has been achieved using a chiral base, providing access to enantioenriched dihydro- and tetrahydroquinolines. nih.gov Another common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic dihydroquinolinone with a chiral resolving agent, such as a chiral acid or base. wikipedia.org The resulting diastereomers can then be separated by physical methods like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical course of reactions used to construct the dihydroquinolinone ring. researchgate.net The auxiliary is a chiral molecule that is temporarily attached to the substrate, influences the stereochemistry of a subsequent reaction, and is then removed to afford the chiral product.

These asymmetric strategies provide a versatile toolkit for the synthesis of a wide range of chiral this compound analogues, which are valuable for investigating the structure-activity relationships of this important class of compounds.

Advanced Materials and Industrial Applications of Dihydroquinolinone Compounds

Role in Material Science: Optoelectronic and Sensing Applications

The unique structural and electronic properties of dihydroquinolinone derivatives make them promising candidates for applications in material science, particularly in the development of optoelectronic devices and chemical sensors. The core structure of these compounds can be readily modified, allowing for the fine-tuning of their electronic and photophysical characteristics.

Research into related heterocyclic compounds, such as dihydroquinazolinones, has demonstrated their potential as fluorescent sensors for the detection of metal ions. For instance, a dihydroquinazolinone derivative has been synthesized and successfully applied in the selective recognition of Cu2+ ions, exhibiting a "turn-off" fluorescence quenching mechanism. researchgate.net This sensing capability is attributed to the interaction between the metal ion and the heterocyclic scaffold, which alters the electronic properties of the molecule and, consequently, its fluorescence emission. The binding constant for this interaction has been calculated, and the stoichiometry of the complex has been determined to be 1:1. researchgate.net Such sensors can detect metal ions at nanomolar concentrations, showcasing their high sensitivity. researchgate.net

Furthermore, the development of chemosensors based on dihydro phenylquinazolinone for the colorimetric detection of Ni2+ and Cu2+ ions highlights the versatility of these scaffolds. nih.gov These sensors can undergo a distinct color change in the presence of specific metal ions, allowing for visual detection. The limit of detection for these ions has been determined to be in the micromolar range, indicating good sensitivity. nih.gov The ability to functionalize the dihydroquinolinone core opens up possibilities for creating a wide array of sensors for various analytes. The general principle behind these sensing applications is summarized in the table below.

Sensor Type Analyte Detection Mechanism Key Findings
Fluorescence SensorCu2+"Turn-off" fluorescence quenchingHigh sensitivity (nanomolar detection) researchgate.net
Colorimetric ChemosensorNi2+, Cu2+Binding-induced color changeAllows for visual detection nih.gov

The exploration of quinoline-based hydrazone derivatives as chemosensors for biocides like tributyltin (TBT) further underscores the potential of this class of compounds in environmental monitoring. mdpi.com The interaction with TBT induces a color change and the appearance of fluorescence, providing a dual signaling mechanism. mdpi.com These findings suggest that with appropriate functionalization, dihydroquinolinone scaffolds could be tailored for specific sensing applications, contributing to the development of advanced materials for environmental and industrial monitoring.

Application as Performance-Enhancing Additives in Fuel Technology (e.g., Oxidative Stability Enhancers for Biodiesel)

Biodiesel has emerged as a promising alternative to fossil fuels, but its susceptibility to oxidation poses challenges to its long-term storage and performance. nih.govacs.orgacs.orgfigshare.comconsensus.app The oxidation process can lead to the formation of gums and sediments, which can clog fuel filters and injectors. To address this issue, researchers have investigated the use of various additives to enhance the oxidative stability of biodiesel. Dihydroquinolinone derivatives have shown significant potential in this regard due to their antioxidant properties. nih.govacs.orgacs.orgfigshare.comconsensus.app

A study investigating heterocyclic dihydroquinolinone derivatives as potential additives for diesel-biodiesel blends found that these compounds can effectively slow down the oxidation process. nih.govacs.orgacs.orgfigshare.comconsensus.app The antioxidant activity of these derivatives is attributed to their ability to scavenge free radicals and suppress the formation of reactive oxygen species, thereby preventing the peroxidation chain reactions that lead to fuel degradation. nih.govacs.org The electron-rich heterocyclic core and the potential for diverse functionalization are key structural features that contribute to their antioxidant potential. nih.govacs.org

The effectiveness of dihydroquinolinone-based additives in enhancing the oxidative stability of biodiesel has been evaluated through various analytical techniques. The following table summarizes some of the key findings from a study on dihydroquinolin-4-one derivatives as biodiesel additives.

Property Effect of Dihydroquinolin-4-one Derivatives Significance
Oxidative StabilitySignificant improvement observed.Prevents fuel degradation during long-term storage. nih.govacs.org
Free Radical ScavengingEffectively quenches free radicals.Inhibits the peroxidation chain reactions. nih.govacs.org
Shelf LifeEnhances the shelf life of biodiesel.Improves the economic viability of biodiesel. nih.govacs.org
Combustion EfficiencyContributes to improved combustion efficiency.Leads to better engine performance. nih.govacs.org
EmissionsReduces emissions of harmful byproducts.Aligns with environmental sustainability goals. nih.govacs.org

The incorporation of these additives not only improves the storage and utilization of biodiesel but also contributes to a reduction in harmful emissions, making it a more environmentally friendly fuel option. nih.govacs.org The versatility of the dihydroquinolinone scaffold allows for the synthesis of a wide range of derivatives with tailored properties to optimize their performance as fuel additives.

Utilization as Versatile Chemical Intermediates in Fine Chemical Synthesis

Dihydroquinolin-2(1H)-ones (DHQOs) are a significant class of nitrogen-containing heterocyclic compounds that serve as crucial building blocks in organic synthesis. mdpi.com Their structural framework is present in numerous natural products and medicinally active compounds. mdpi.com The development of efficient and mild synthetic methods for DHQOs has been a major focus for synthetic chemists, as these compounds are valuable intermediates for the synthesis of more complex molecules. mdpi.com

The versatility of DHQOs as chemical intermediates stems from the various reactive sites within their structure, which allow for a wide range of chemical transformations. Numerous synthetic strategies have been developed for the synthesis of DHQOs, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization reactions. mdpi.com These methods often utilize readily available starting materials and catalysts, making the synthesis of DHQOs accessible and scalable.

The applications of dihydroquinolinone derivatives as intermediates are diverse and span various fields, particularly in medicinal chemistry. The following table provides examples of the types of compounds that can be synthesized from dihydroquinolinone intermediates.

Target Compound Class Synthetic Application of Dihydroquinolinone Intermediate Significance
Bioactive MoleculesServes as a key scaffold for the synthesis of compounds with potential biological activities.Enables the development of new therapeutic agents. mdpi.com
Functionalized HeterocyclesCan be functionalized at various positions to introduce different chemical moieties.Allows for the creation of a diverse library of compounds for screening. mdpi.com
Natural Product AnalogsUsed as a starting point for the synthesis of analogs of naturally occurring compounds.Facilitates the study of structure-activity relationships.

The continuous development of new synthetic methodologies for dihydroquinolinone derivatives further enhances their utility as versatile chemical intermediates. organic-chemistry.org The ability to introduce a wide range of functional groups onto the dihydroquinolinone scaffold allows chemists to design and synthesize novel molecules with specific properties for various applications in the pharmaceutical, agrochemical, and materials science industries.

Emerging Research Directions and Future Prospects for 3 Nitro 7,8 Dihydroquinolin 5 6h One Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly shaping the landscape of synthetic organic chemistry, and the synthesis of 3-Nitro-7,8-dihydroquinolin-5(6H)-one is no exception. Future research will undoubtedly focus on developing methodologies that are not only efficient but also environmentally benign.

Key Research Thrusts:

Use of Greener Solvents: A significant shift away from traditional, often hazardous, organic solvents is anticipated. The exploration of water, ethanol, and other bio-based solvents as reaction media will be a key area of investigation. researchgate.netnih.gov These solvents are not only safer but can also offer unique reactivity and selectivity profiles.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthetic methods are expected to gain prominence. frontiersin.orgnih.gov These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: The development of one-pot and multicomponent reactions will be crucial for improving the atom economy of the synthesis. rsc.org These approaches minimize waste by incorporating a majority of the atoms from the starting materials into the final product.

Biocatalysis: The use of enzymes as catalysts in the synthesis of dihydroquinolinone derivatives presents a promising avenue for sustainable chemistry. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents.

Green Chemistry ApproachPotential Benefits for Synthesis of this compound
Green Solvents (e.g., water, ethanol)Reduced toxicity, improved safety, potential for novel reactivity. researchgate.netnih.gov
Microwave/Ultrasound AssistanceFaster reaction rates, lower energy consumption, higher yields. frontiersin.orgnih.gov
One-Pot/Multicomponent ReactionsIncreased atom economy, reduced waste, simplified purification. rsc.org
BiocatalysisHigh enantioselectivity, mild reaction conditions, reduced byproducts.

Innovations in Catalytic Approaches for Complex Dihydroquinolinone Architectures

Catalysis is at the heart of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The future of this compound chemistry will be heavily influenced by innovations in catalytic methods.

Key Areas of Innovation:

Transition-Metal Catalysis: The use of transition metals like palladium, rhodium, and copper will continue to be a dominant strategy for the functionalization of the dihydroquinolinone core. nih.govrsc.org Research will likely focus on developing novel catalysts that can achieve site-selective C-H activation, allowing for the introduction of various functional groups at specific positions on the molecule. nih.gov

Organocatalysis: Asymmetric organocatalysis offers a powerful tool for the enantioselective synthesis of chiral dihydroquinolinone derivatives. researchgate.netacs.org The development of new chiral organic catalysts will enable the synthesis of this compound and its analogs in high enantiopurity.

Nanocatalysis: The use of metallic nanoparticles as heterogeneous catalysts is a rapidly growing area. msesupplies.comscispace.comresearchgate.netwalshmedicalmedia.com Nanocatalysts offer advantages such as high activity, selectivity, and recyclability, making them attractive for the sustainable synthesis of complex heterocyclic compounds.

Catalytic ApproachPotential Advancements for Dihydroquinolinone Synthesis
Transition-Metal Catalysis Site-selective C-H functionalization, cross-coupling reactions. nih.govrsc.orgnih.gov
Organocatalysis Enantioselective synthesis of chiral derivatives. researchgate.netacs.org
Nanocatalysis Improved catalyst recyclability, enhanced reaction efficiency. msesupplies.comscispace.comresearchgate.netwalshmedicalmedia.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry. scispace.comresearchgate.netpurdue.eduresearchgate.net For this compound, these computational tools will play a crucial role in both the design of new derivatives and the optimization of their synthesis.

Future Applications of AI and ML:

De Novo Design: AI algorithms can be used to design novel derivatives of this compound with desired properties. By learning from vast datasets of chemical structures and their biological activities, these algorithms can propose new molecules with high potential for specific applications.

Retrosynthetic Analysis: AI-powered tools can assist chemists in planning the synthesis of complex target molecules. scispace.com These tools can analyze the structure of a desired compound and propose the most efficient and practical synthetic routes.

Reaction Optimization: Machine learning models can be trained to predict the optimal reaction conditions for a given transformation. researchgate.net This can significantly reduce the time and resources required for experimental optimization.

Predictive Modeling: In silico models can be developed to predict the physicochemical properties, biological activity, and toxicity of new derivatives before they are synthesized, allowing for a more focused and efficient drug discovery process. nih.govnih.gov

Exploration of Undiscovered Industrial and Material Applications

While the biological activity of quinolinone derivatives is an active area of research, the potential industrial and material applications of this compound remain largely unexplored. The unique combination of a rigid heterocyclic core and a reactive nitro group suggests a range of possibilities.

Potential Application Areas:

Functional Polymers: The dihydroquinolinone scaffold can be incorporated into polymer backbones to create materials with novel optical, electronic, or thermal properties. acs.orgrsc.org The nitro group can serve as a handle for further functionalization or as an active component in energetic materials.

Organic Electronics: Quinoline (B57606) derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The specific electronic properties of this compound could make it a candidate for such applications.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors for various metals. The potential of this compound in this area warrants investigation.

Energetic Materials: The presence of the nitro group suggests that derivatives of this compound could be explored as components of energetic materials, although this would require careful consideration of safety and stability. nih.govscispace.com

Potential ApplicationRationale
Functional Polymers Rigid scaffold for polymer backbone, functional handle for cross-linking. acs.orgrsc.org
Organic Electronics Potential for use in organic light-emitting diodes (OLEDs). researchgate.net
Corrosion Inhibitors Nitrogen heterocycles are known to inhibit corrosion.
Energetic Materials The nitro group is a common feature of energetic compounds. nih.govscispace.com

Deepening the Understanding of Structure-Reactivity Relationships through Advanced Computational Models

Advanced computational models are becoming indispensable tools for understanding the intricate relationship between the structure of a molecule and its reactivity. For this compound, these models can provide insights that are difficult to obtain through experimental methods alone.

Computational Approaches and Their Insights:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity or other properties. nih.govresearchgate.net This can guide the design of new derivatives with improved performance.

By employing these computational tools, researchers can gain a deeper understanding of the factors that govern the reactivity of this compound, paving the way for the rational design of new synthetic transformations and novel functional molecules.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 3-Nitro-7,8-dihydroquinolin-5(6H)-one, and how can reaction yields be optimized?

  • Methodological Answer : Microwave-assisted synthesis using proline catalysis is a high-yield (98%) one-step protocol starting from cyclohexane-1,3-dione. Key steps include Michael addition, cyclization, and aromatization under microwave irradiation (20 min), monitored by TLC . Conventional heating may require longer reaction times and result in lower yields. Optimization involves adjusting microwave power, solvent selection (e.g., ethanol or DMF), and catalyst loading.

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Pyridine protons appear at δ 8.49–7.80 ppm, while dihydroquinoline ring protons resonate between δ 2.50–3.20 ppm. The nitro group deshields adjacent protons, shifting signals downfield .
  • 13C NMR : Carbonyl (C=O) signals at δ 168.71 ppm and conjugated carbons (C=C) at δ 164.31–140.17 ppm confirm the fused ring system .
  • MS : Molecular ion peaks (e.g., m/z 206 for the parent compound) and fragmentation patterns validate the structure .

Q. What purification and characterization techniques ensure high purity (>95%) of the compound?

  • Methodological Answer :

  • Chromatography : Column chromatography using silica gel (ethyl acetate/hexane gradients) removes byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystalline products.
  • HPLC : Purity >95% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of 7,8-dihydroquinolin-5(6H)-one derivatives in subsequent functionalization?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reduction (e.g., H₂/Pd-C) converts it to an amine, enabling coupling reactions (e.g., Buchwald–Hartwig amination). Computational studies (DFT) predict activation barriers for nitro reduction at ~25 kcal/mol .

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of nitro-substituted dihydroquinolones?

  • Methodological Answer : Microwave irradiation accelerates cyclization by stabilizing transition states through dielectric heating. Proline catalysis facilitates enamine formation, directing regioselectivity toward the 3-nitro derivative. Kinetic studies show a 10-fold rate increase compared to thermal conditions .

Q. How can contradictory data on reaction yields (e.g., 98% vs. 70–85% in conventional methods) be reconciled?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. ethanol), microwave vs. thermal heating, and catalyst efficiency. Controlled experiments demonstrate that microwave conditions reduce side reactions (e.g., oxidation) by shortening reaction times. Statistical optimization (DoE) identifies temperature (120–150°C) and catalyst (proline, 10 mol%) as critical factors .

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